3-(2-Bromo-4-methylphenyl)propiolic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromo-4-methylphenyl)propiolic acid is an organic compound with the molecular formula C10H7BrO2. This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a propiolic acid moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-methylphenyl)propiolic acid typically involves the bromination of 4-methylphenylpropiolic acid. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The process may involve multiple steps, including the formation of intermediates that are subsequently converted to the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-4-methylphenyl)propiolic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted phenylpropiolic acids .
Scientific Research Applications
3-(2-Bromo-4-methylphenyl)propiolic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: It can be used in the synthesis of bioactive molecules for studying biological pathways and mechanisms.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with potential therapeutic effects.
Industry: It is used in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 3-(2-Bromo-4-methylphenyl)propiolic acid involves its reactivity with various chemical reagents. The bromine atom and the propiolic acid moiety play crucial roles in its chemical behavior, allowing it to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-methylphenylpropiolic acid
- 2-Bromo-4-methylphenylacetic acid
- 3-Bromo-2-(bromomethyl)propionic acid
Uniqueness
3-(2-Bromo-4-methylphenyl)propiolic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. Its ability to undergo a variety of chemical reactions makes it a valuable compound in synthetic chemistry and research .
Properties
Molecular Formula |
C10H7BrO2 |
---|---|
Molecular Weight |
239.06 g/mol |
IUPAC Name |
3-(2-bromo-4-methylphenyl)prop-2-ynoic acid |
InChI |
InChI=1S/C10H7BrO2/c1-7-2-3-8(9(11)6-7)4-5-10(12)13/h2-3,6H,1H3,(H,12,13) |
InChI Key |
RGQSCKZAPDIYBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C#CC(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.